molecular formula C14H20ClNO2 B159168 Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride CAS No. 24465-45-0

Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride

Cat. No. B159168
CAS RN: 24465-45-0
M. Wt: 269.77 g/mol
InChI Key: BBWMASBANDIFMV-UHFFFAOYSA-N
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Description

Ethyl 4-Phenylpiperidine-4-carboxylate is a chemical compound that can be used in various research fields . It has the molecular formula C14H19NO2 .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The replacement of the methyl group on the nitrogen atom of pethidine by groups containing ether linkages produces an increase in potency . Two different positions for the oxygen atom are particularly beneficial, but the effects, in these two positions, appear to be exerted in different ways and are not additive .


Molecular Structure Analysis

The molecular structure of Ethyl 4-Phenylpiperidine-4-carboxylate can be represented by the InChI code: InChI=1S/C14H19NO2/c1-2-17-13(16)14(8-10-15-11-9-14)12-6-4-3-5-7-12/h3-7,15H,2,8-11H2,1H3 . This indicates the presence of 14 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 4-Phenylpiperidine-4-carboxylate is 233.3062 . The molecular formula of Ethyl 4-Phenylpiperidine-4-carboxylate hydrochloride is CHClNO, with an average mass of 193.671 Da and a monoisotopic mass of 193.086960 Da .

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis Techniques : Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride can be synthesized through specific reactions, such as the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, as demonstrated in the synthesis of similar compounds. The structural stability of these compounds is often enhanced by intramolecular hydrogen bonds and π…π interactions, contributing to their molecular stability and usefulness in various applications (Achutha et al., 2017).
  • Molecular Structure Analysis : Detailed molecular structure analyses, including single crystal X-ray diffraction studies, play a crucial role in confirming the composition and arrangement of such compounds. This analysis is vital for understanding the compound's properties and potential applications (Kaur et al., 2012).

Chemical Properties and Reactions

  • Chemical Behavior in Reactions : The compound's behavior in various chemical reactions, including its reactivity and interaction with different reagents, is a significant area of study. For instance, the reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates demonstrates the potential of ethyl 4-phenylpiperidine-4-carboxylate hydrochloride in complex chemical processes (Fesenko et al., 2010).

Biological Activities

  • Antimicrobial and Antiviral Activities : Studies have shown that compounds similar to ethyl 4-phenylpiperidine-4-carboxylate hydrochloride exhibit antimicrobial activities, which can be significant in developing new pharmacological agents (Achutha et al., 2017). Additionally, synthesis and structural analysis of derivatives have been linked to their antiviral activities, highlighting their potential in medicinal chemistry (Bernardino et al., 2007).

Safety And Hazards

The safety data sheet for a related compound, Piperidine, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is also harmful to aquatic life .

properties

IUPAC Name

ethyl 4-phenylpiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-2-17-13(16)14(8-10-15-11-9-14)12-6-4-3-5-7-12;/h3-7,15H,2,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWMASBANDIFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

77-17-8 (Parent)
Record name Normeperidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024465450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60947361
Record name Ethyl 4-phenylpiperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride

CAS RN

24465-45-0
Record name 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24465-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Normeperidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024465450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-phenylpiperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.054
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORMEPERIDINE HYDROCHLORIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
B Elpern, P Carabateas, AE Soria… - Journal of the …, 1959 - ACS Publications
… A mixture of ethyl 4-phenylpiperidine4-carboxylate hydrochloride (330g., 1.22 moles), trimethylene chlorohydrin (129 g., 1.35 moles), 250 g. of anhydrous sodium carbonate and 2 liters …
Number of citations: 19 pubs.acs.org
B Elpern, LN Gardner, L Grumbach - Journal of the American …, 1957 - ACS Publications
… (0.05 mole) of ethyl 4phenylpiperidine-4-carboxylate hydrochloride, halide (0.05 mole), 20g. of sodium carbonate anhydrous and 100 ml. of dry butanol was …
Number of citations: 47 pubs.acs.org
B Elpern, P Carabateas, A Soria… - The Journal of Organic …, 1960 - ACS Publications
… Amixture of ethyl 4-phenylpiperidine-4-carboxylate hydrochloride (13.5 g., 0.05 mole), ra-heptyl bromide (8.95 g., 0.05 mole), sodium carbonate (20 g.), and ro-butvl alcohol (100 ml.) …
Number of citations: 2 pubs.acs.org
J Perel, P Dayton - The Journal of Organic Chemistry, 1960 - ACS Publications
… Amixture of ethyl 4-phenylpiperidine-4-carboxylate hydrochloride (13.5 g., 0.05 mole), ra-heptyl bromide (8.95 g., 0.05 mole), sodium carbonate (20 g.), and ro-butvl alcohol (100 ml.) …
Number of citations: 16 pubs.acs.org
SY Wang - Journal of the American Chemical Society, 1959 - ACS Publications
… A mixture of ethyl 4-phenylpiperidine-4-carboxylate hydrochloride (13.5g., 0.05 mole), 2-(4-methylanilino)-ethyl bromide hydrobromide (14.7 g., 0.05mole), 20 g. of anhydrous sodium …
Number of citations: 43 pubs.acs.org
DR Jasinski - Drug addiction I: Morphine, sedative/hypnotic and …, 1977 - Springer
As therapeutic agents, morphine and morphinelike drugs are indispensable, but these same agents are liable to nontherapeutic self-ingestion by segments of the population. Society …
Number of citations: 514 link.springer.com
PM Oestreicher, CG Farmilo, L Levi III - Bulletin on Narcotics. United …, 1954 - unodc.org
The purpose of this paper is to present the experimental results of a survey of narcotics by means of ultraviolet spectrophotometry, consisting of summaries of ultraviolet absorption data, …
Number of citations: 21 www.unodc.org

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